

Technical Support Center: Synergistic Effects of NaFSI with Other Salt Additives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium bis(fluorosulfonyl)imide*

Cat. No.: *B1448128*

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with **sodium bis(fluorosulfonyl)imide** (NaFSI) and its synergistic applications with other salt additives in electrolytes. This resource provides troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems encountered when working with NaFSI-based dual-salt electrolytes.

Problem	Possible Causes	Recommended Solutions
Rapid capacity fading in high-voltage cells (> 3.7 V vs. Na ⁺ /Na)	Aluminum current collector corrosion is a known issue with electrolytes containing NaFSI at higher potentials.	Add a small amount of NaPF6 (e.g., 0.05 M) to the NaFSI-based electrolyte. The PF6-anion helps to form a stable passivation layer on the aluminum surface, mitigating corrosion.
Poor cycling performance at low temperatures	Increased electrolyte viscosity and reduced ionic conductivity at lower temperatures. Sluggish Na ⁺ desolvation kinetics.	Formulate a dual-salt electrolyte with NaFSI and NaPF6. This combination has been shown to improve discharge capacity retention at temperatures as low as -20°C. [1] [2]
High interfacial resistance and unstable Solid Electrolyte Interphase (SEI)	The SEI formed by a single-salt NaFSI electrolyte may not be robust enough, leading to continuous electrolyte decomposition.	Introduce additives like NaDFOB or NaBF4. These salts contribute to the formation of a more stable, fluorine-rich SEI layer. A dual-salt system with NaPF6 can also lead to a stable SEI. [1]
Noticeable electrolyte color change or degradation over time	NaFSI is prone to hydrolysis, especially in the presence of moisture, which can lead to the formation of corrosive byproducts like HF. [3]	Ensure all components (salts, solvents, and cell hardware) are rigorously dried before electrolyte preparation and cell assembly. Handle electrolytes in an argon-filled glovebox with low moisture content.

Inconsistent ionic conductivity measurements

The ratio of salts and the overall salt concentration significantly impact ionic conductivity. Higher salt concentrations can increase viscosity and decrease conductivity.[\[4\]](#)

Optimize the salt concentrations. A total concentration of around 1.0 M often provides a good balance between charge carrier density and electrolyte viscosity.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main advantages of using NaFSI in a dual-salt electrolyte system?

Using NaFSI in a dual-salt system, often with NaPF6, offers several synergistic benefits. The NaFSI component contributes to the formation of a stable electrode-electrolyte interface, while the NaPF6 effectively passivates the aluminum current collector, preventing corrosion at high voltages.[\[1\]](#) This combination can lead to improved cycling stability over a wider temperature range and enhanced safety characteristics compared to single-salt systems.[\[1\]\[2\]](#)

Q2: How does the addition of other salts affect the ionic conductivity of NaFSI-based electrolytes?

The addition of a second salt can have a complex effect on ionic conductivity. While increasing the total salt concentration can increase the number of charge carriers, it also typically increases the viscosity of the electrolyte, which can impede ion mobility.[\[4\]](#) The optimal concentration for achieving the highest ionic conductivity is typically around 1.0 M. For instance, NaFSI generally exhibits higher ionic conductivity (~12–15 mS/cm) compared to NaPF6 (~8–10 mS/cm) in carbonate-based electrolytes.[\[3\]](#)

Experimental and Technical Questions

Q3: What is the primary role of NaPF6 when used as an additive with NaFSI?

When used as an additive with NaFSI, the primary role of NaPF6 is to prevent the anodic dissolution of the aluminum current collector at potentials above 3.7 V vs. Na+/Na. The PF6-

anion helps to form a stable passivation layer on the aluminum foil, which is crucial for the performance of high-voltage sodium-ion batteries.

Q4: Can NaFSI be used with NaClO4? What are the potential benefits and drawbacks?

Yes, NaFSI can be used with NaClO4. NaClO4-based electrolytes are known for their high ionic conductivity and wide electrochemical stability window. However, NaClO4 poses significant safety risks as it can be explosive at elevated temperatures and is sensitive to shock and friction. While a dual-salt system might offer performance benefits, the safety concerns associated with perchlorates should be a primary consideration.

Q5: What impact does a NaFSI and NaDFOB dual-salt system have on the Solid Electrolyte Interphase (SEI)?

A dual-salt electrolyte containing NaFSI and NaDFOB can synergistically form a robust and stable SEI on the anode.^[5] NaDFOB is known to be an effective SEI-forming additive, contributing to a fluorine-rich interphase that can improve battery performance and longevity.

Quantitative Data Summary

The following tables summarize key quantitative data for NaFSI-based single and dual-salt electrolytes.

Table 1: Comparison of Ionic Conductivity and Electrochemical Stability Window

Electrolyte Composition	Solvent	Ionic Conductivity (mS/cm)	Electrochemical Stability Window (V vs. Na+/Na)
1.0 M NaFSI	Carbonate-based	~12–15[3]	Degrades above 4.0 V[3]
1.0 M NaPF6	Carbonate-based	~8–10[3]	Up to 4.5 V[3]
1.0 M NaClO4	Carbonate-based	>5	~0-4 V
NaFSI-NaPF6 dual salt	Not specified	Not specified	Improved high-voltage stability[1]
NaFSI-NaDFOB dual salt	Propylene Carbonate (PC)	Wide range reported	Wide range reported[5]

Table 2: Performance Improvements with NaFSI-NaPF6 Dual-Salt Electrolyte

Performance Metric	Single Salt (NaPF6 or NaFSI alone)	Dual Salt (NaFSI-NaPF6)
Capacity Retention (25°C, 250 cycles)	47.2%	75.5%[1]
Capacity Retention (45°C, 80 cycles)	51.0%	82.3%[1]
1C Discharge Capacity Retention (-20°C)	Lower retention	26.8% increase[1]

Experimental Protocols

Protocol 1: Preparation of a NaFSI-NaPF6 Dual-Salt Electrolyte

Objective: To prepare a 1 M dual-salt electrolyte with a 9:1 molar ratio of NaFSI to NaPF6 in a carbonate solvent.

Materials:

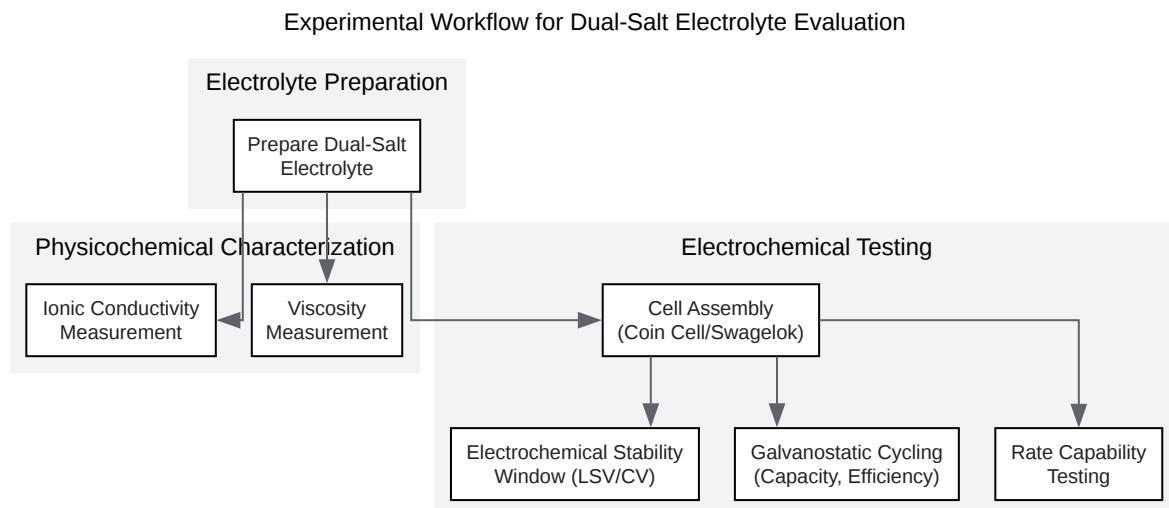
- **Sodium bis(fluorosulfonyl)imide (NaFSI)**, battery grade
- Sodium hexafluorophosphate (NaPF6), battery grade
- Ethylene carbonate (EC), battery grade, anhydrous
- Dimethyl carbonate (DMC), battery grade, anhydrous
- Argon-filled glovebox (<0.5 ppm H2O, <0.5 ppm O2)
- Magnetic stirrer and stir bar
- Volumetric flask and appropriate glassware

Procedure:

- Ensure all glassware and the stir bar are rigorously dried in a vacuum oven at 80°C for at least 12 hours and transferred into the glovebox while hot.
- Inside the glovebox, prepare a 1:1 (v/v) mixture of EC and DMC.
- Calculate the required mass of NaFSI and NaPF6 to achieve a total salt concentration of 1 M in the desired volume of solvent, maintaining a 9:1 molar ratio.
- Slowly add the pre-weighed NaFSI and NaPF6 salts to the solvent mixture in the volumetric flask while stirring.
- Continue stirring until the salts are completely dissolved. This may take several hours.
- Store the prepared electrolyte in a tightly sealed container inside the glovebox.

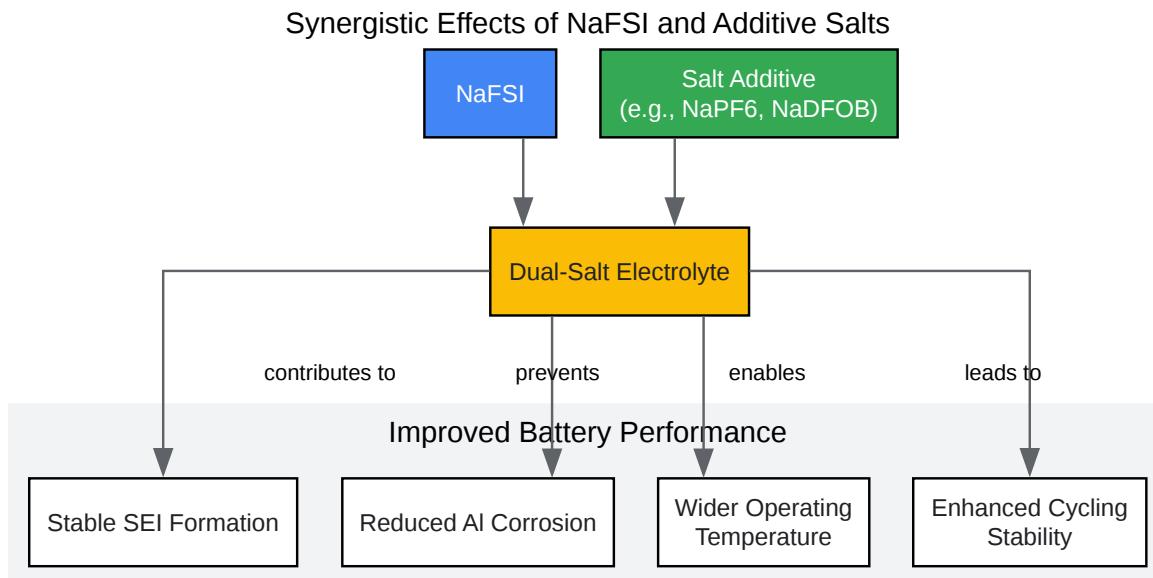
Protocol 2: Electrochemical Stability Window Measurement

Objective: To determine the electrochemical stability window of the prepared dual-salt electrolyte.


Materials:

- Prepared NaFSI-NaPF6 dual-salt electrolyte
- Three-electrode cell (e.g., Swagelok-type)
- Working electrode: Stainless steel or platinum
- Counter and Reference electrodes: Sodium metal
- Separator: Glass fiber
- Potentiostat/Galvanostat

Procedure:


- Assemble the three-electrode cell inside the argon-filled glovebox.
- Saturate the separator with the prepared electrolyte.
- Perform Linear Sweep Voltammetry (LSV) from the open-circuit potential (OCP) to a high potential (e.g., 5.5 V vs. Na⁺/Na) at a slow scan rate (e.g., 0.5 mV/s) to determine the anodic stability limit.
- Perform Cyclic Voltammetry (CV) from the OCP to a low potential (e.g., -0.5 V vs. Na⁺/Na) and back to the OCP to determine the cathodic stability limit.
- The electrochemical stability window is the potential range between the onset of significant oxidative and reductive currents.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for preparing and evaluating dual-salt electrolytes.

[Click to download full resolution via product page](#)

Caption: Logical relationship of synergistic effects in dual-salt electrolytes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Sodium Bis(fluorosulfonyl)imide (NaFSI)-based Multifunctional Electrolyte Stabilizes the Performance of NaNi1/3Fe1/3Mn1/3O2/hard Carbon Sodium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oneenergi.com [oneenergi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Synergistic Effects of NaFSI with Other Salt Additives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1448128#synergistic-effects-of-using-nafsi-with-other-salt-additives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com